2-(2-Bromothiazol-4-yl)-2-methylpropanoic acid
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Overview
Description
2-(2-Bromothiazol-4-yl)-2-methylpropanoic acid is a compound that belongs to the thiazole family, which is a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The presence of a bromine atom at the 2-position of the thiazole ring and a methyl group at the 2-position of the propanoic acid moiety makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromothiazol-4-yl)-2-methylpropanoic acid typically involves the bromination of a thiazole precursor followed by the introduction of the propanoic acid moiety. One common method involves the reaction of 2-aminothiazole with bromine to form 2-bromo-4-aminothiazole. This intermediate is then reacted with a suitable propanoic acid derivative under acidic or basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent coupling reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromothiazol-4-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, such as biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild heating.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield thiazole-based amides, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
2-(2-Bromothiazol-4-yl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 2-(2-Bromothiazol-4-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: The compound can modulate various biochemical pathways, such as oxidative stress pathways, leading to cell death in bacteria or cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorothiazol-4-yl)-2-methylpropanoic acid: Similar structure but with a chlorine atom instead of bromine.
2-(2-Fluorothiazol-4-yl)-2-methylpropanoic acid: Similar structure but with a fluorine atom instead of bromine.
2-(2-Iodothiazol-4-yl)-2-methylpropanoic acid: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(2-Bromothiazol-4-yl)-2-methylpropanoic acid imparts unique chemical reactivity and biological activity compared to its halogenated analogs. Bromine’s size and electronegativity can influence the compound’s interaction with molecular targets and its overall stability .
Properties
IUPAC Name |
2-(2-bromo-1,3-thiazol-4-yl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-7(2,5(10)11)4-3-12-6(8)9-4/h3H,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEYITRMOMTRFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CSC(=N1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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